molecular formula C10H12FNO2 B13032430 (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propanoicacidhcl

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propanoicacidhcl

Katalognummer: B13032430
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: KWEGJFCSBBDBCJ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the chiral center adds to its uniqueness and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This may include the use of continuous flow reactors for the coupling reactions and advanced chromatographic techniques for chiral resolution.

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the chiral center can provide selectivity in biological interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-3-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid hydrochloride is unique due to its chiral center and the presence of both an amino group and a fluorine atom. This combination of features makes it particularly valuable in medicinal chemistry for the development of enantioselective drugs .

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-6-2-3-7(11)4-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1

InChI-Schlüssel

KWEGJFCSBBDBCJ-SECBINFHSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)F)[C@@H](CC(=O)O)N

Kanonische SMILES

CC1=C(C=C(C=C1)F)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.